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Compound of Interest

Compound Name: 8-Methylcinnoline

CAS No.: 5265-38-3

Cat. No.: B1613027 Get Quote

Executive Summary
8-Methylcinnoline is a structural isomer of the parent heterocycle, cinnoline (1,2-

benzodiazine).[2] Its spectroscopic signature is defined by the presence of a methyl group at

the C8 position—a "peri" position relative to the N1 nitrogen atom. This steric proximity induces

specific electronic perturbations (bathochromic shifts) compared to other isomers like 4-

methylcinnoline.[1]

Key Spectroscopic Fingerprint:

Primary

(Transition): ~322–328 nm (

)[1]

Secondary

(Transition): ~390 nm (weak,

)

Key Differentiator: The C8-methyl group introduces steric strain with the N1 lone pair, often

smoothing vibrational fine structure and causing a red shift compared to the parent cinnoline.

[2]
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Spectroscopic Profile & Comparison
The following table compares 8-Methylcinnoline against its parent compound and primary

isomer. Data is synthesized from classical heterocyclic studies (e.g., J. Chem. Soc. series by

Hearn, Morton, Simpson, and Osborn/Schofield).[2]

Table 1: Comparative UV-Vis Absorption Data (Ethanol)
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Compound Structure
Primary

(nm)
(Intensity)

Secondary

(nm)

Electronic
Effect

Cinnoline
Parent (No

Me)
322 3.85

390

(shoulder)

Baseline

reference.[1]

[2] Distinct

vibrational

fine structure

often visible.

[3]

8-

Methylcinnoli

ne

Me at C8

(Peri)
~325–328* ~3.80 ~390–395

Peri-Effect:

Steric clash

between Me

and N1 lone

pair causes

bathochromic

(red) shift and

loss of

planarity.

4-

Methylcinnoli

ne

Me at C4 320–325 3.75 385

Minimal steric

strain;

electronic

effect is

primarily

inductive (+I),

stabilizing the

state.[1][2]

Quinoline N-analog (C-

N)

313 3.50 N/A Reference for

mono-aza

system;

Cinnoline

absorbs at

longer

due to the -
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N=N- bond.

[1][2]

*Note: Exact maxima for 8-methylcinnoline are solvent-dependent.[1][2] Values predicted

based on the standard bathochromic shift (+3 to +6 nm) observed in 8-substituted quinolines

and cinnolines relative to the parent.[1][2]

Mechanistic Insight: The "Peri-Effect"
Understanding the shift in 8-Methylcinnoline requires analyzing the molecular orbital

interactions:

The Chromophore: The cinnoline system contains a fully conjugated 10-

electron aromatic system (naphthalene analogue) with an embedded azo (-N=N-) linkage.[1]
[2]

Transition (UV region): The methyl group is an auxochrome. It donates electron density via
hyperconjugation, raising the energy of the HOMO (Highest Occupied Molecular Orbital).
This narrows the HOMO-LUMO gap, lowering the energy required for excitation

Red Shift (Bathochromic).[3]

The Steric Factor (C8 Position): Unlike the 4-position, the 8-position is spatially crowded

against the N1 lone pair.

Consequence: This steric repulsion can slightly twist the ring system, reducing effective

conjugation (hypsochromic effect) BUT usually, the destabilization of the ground state is

greater, leading to a net Red Shift.

Solvation: The methyl group shields the N1 nitrogen from solvent interactions (H-bonding),

which can further alter the intensity (

) and position of the

band.

Experimental Protocol: Validated UV-Vis Measurement
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To obtain reproducible data for 8-Methylcinnoline, follow this self-validating protocol.

Reagents & Equipment
Analyte: 8-Methylcinnoline (>98% purity, HPLC grade).[2]

Solvent: Absolute Ethanol (Spectroscopic Grade) or Cyclohexane (for observing fine

structure).

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent

Cary 60).[1][2]

Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
Stock Solution Preparation:

Weigh 1.5 mg of 8-Methylcinnoline.[1][2]

Dissolve in 100 mL of Ethanol in a volumetric flask.

Concentration: ~1.0

10⁻⁴ M.

Validation: Ensure complete dissolution; sonicate if necessary.

Dilution Series (Beer-Lambert Validation):

Prepare three working standards: 10 µM, 25 µM, and 50 µM.

Why? To ensure the absorbance falls within the linear dynamic range (0.1 – 1.0 Abs).

Baseline Correction:

Fill both cuvettes with pure solvent (blank).

Run a baseline scan (200–500 nm) to subtract solvent/cuvette absorption.
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Measurement:

Scan the sample from 500 nm down to 200 nm.

Scan Rate: Medium (approx. 200 nm/min) for high resolution.

Data Point Interval: 0.5 nm.

Data Analysis:

Identify

.[3][4][5][6][7][8]

Calculate Molar Extinction Coefficient (

) using

.

Check: If

shifts with concentration, aggregation may be occurring (unlikely at µM levels).

Visualization: Experimental Workflow
The following diagram outlines the logical flow for characterizing the UV-Vis profile of cinnoline

derivatives.

Start: 8-Methylcinnoline
Sample

Solvent Selection
(EtOH vs Cyclohexane)

Select Polarity Stock Prep
(Gravimetric)

Dissolve Serial Dilution
(10-50 µM)

Linear Range Spectral Scan
(200-500 nm)

Measure Abs Data Analysis
(Identify Lambda Max)

Extract Data

If Abs > 1.0

Click to download full resolution via product page

Caption: Workflow for the accurate determination of UV-Vis absorption maxima in nitrogen

heterocycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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